Methyl benzo[d]thiazole-6-carboxylate
Overview
Description
Methyl benzo[d]thiazole-6-carboxylate is a chemical compound with the molecular formula C9H7NO2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound features a benzene ring fused to a thiazole ring, with a carboxylate group attached at the 6th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including methyl benzo[d]thiazole-6-carboxylate, can be achieved through various synthetic pathways. One common method involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperature, pH, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Methyl benzo[d]thiazole-6-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis through the increase in caspase 3 expression and down-regulation of Bcl-2, which are key regulators of the apoptotic pathway . This mechanism is crucial for its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl benzo[d]thiazole-6-carboxylate include other benzothiazole derivatives such as:
- Benzothiazole-6-carboxylic acid
- 2-Methylbenzo[d]thiazole derivatives
- Benzoxazole and thiazole-based compounds
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carboxylate group at the 6th position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXQEAJOCDXKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344293 | |
Record name | Methyl benzo[d]thiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73931-63-2 | |
Record name | Methyl benzo[d]thiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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